molecular formula C7H7BrClNO B15318905 O-(2-Bromo-5-chlorobenzyl)hydroxylamine

O-(2-Bromo-5-chlorobenzyl)hydroxylamine

Cat. No.: B15318905
M. Wt: 236.49 g/mol
InChI Key: PBSQVFVNDIGEQF-UHFFFAOYSA-N
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Description

O-(2-Bromo-5-chlorobenzyl)hydroxylamine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzyl group, which is further linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-(2-Bromo-5-chlorobenzyl)hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

  • O-Benzylhydroxylamine
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
  • O-(4-Nitrobenzyl)hydroxylamine

Comparison: O-(2-Bromo-5-chlorobenzyl)hydroxylamine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to O-Benzylhydroxylamine, the halogenated derivative may exhibit enhanced electrophilicity and different pharmacokinetic properties. The presence of multiple halogens can also affect its solubility and stability, making it distinct from other hydroxylamine derivatives.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrClNO/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3H,4,10H2

InChI Key

PBSQVFVNDIGEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CON)Br

Origin of Product

United States

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